molecular formula C14H10N2O2 B6385599 (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% CAS No. 1261923-28-7

(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95%

Cat. No. B6385599
CAS RN: 1261923-28-7
M. Wt: 238.24 g/mol
InChI Key: FWXBIVCONOMIGZ-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% (2,4-DHNPP) is a synthetic compound with a variety of applications in scientific research. It is a member of the pyrimidine family, which is a class of heterocyclic compounds consisting of four carbon atoms, two nitrogen atoms, and one oxygen atom. 2,4-DHNPP has been studied for its potential use in medicinal chemistry, biochemistry, and pharmacology. Its structure and properties have been studied in detail, and its potential as a therapeutic agent is currently being explored.

Scientific Research Applications

(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been studied for its potential use in a variety of scientific research applications. It has been investigated as a potential therapeutic agent in medicinal chemistry, biochemistry, and pharmacology. It has also been studied as a potential inhibitor of the enzyme thymidine kinase. In addition, (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been studied for its potential use as a fluorescent probe in the detection of metal ions and as a potential drug delivery system for cancer treatment.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme thymidine kinase, which is involved in the metabolism of nucleic acids. In addition, (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been shown to interact with metal ions, which suggests that it may act as a chelator or complexing agent.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, as well as the ability to inhibit the growth of certain types of cancer cells. In addition, (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% has been shown to have a protective effect against oxidative stress and to increase the expression of certain enzymes involved in DNA repair.

Advantages and Limitations for Lab Experiments

The use of (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and its structure and properties have been studied in detail. In addition, it has a wide range of potential applications in scientific research. However, there are also some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it has been shown to interact with metal ions, which could potentially interfere with the results of certain experiments.

Future Directions

There are a number of potential future directions for research involving (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95%. These include further investigation of its mechanism of action, its potential therapeutic applications, and its ability to interact with metal ions. In addition, further research is needed to explore the potential of (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% as a fluorescent probe for the detection of metal ions and as a potential drug delivery system for cancer treatment. Finally, further research is needed to explore the potential of (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% as a lead compound for the development of new therapeutic agents.

Synthesis Methods

(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% can be synthesized from a variety of starting materials. One of the most common methods involves the reaction of 2-amino-4-hydroxy-5-nitropyrimidine with naphthalene-2-carboxaldehyde in the presence of an acid catalyst. The reaction yields a mixture of (2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine, 95% and its isomer, 2,4-dihydroxy-5-nitropyrimidine. The reaction can be carried out in a one-pot synthesis using a microwave-assisted method. This method is advantageous due to its high yields and short reaction times.

properties

IUPAC Name

5-naphthalen-2-yl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-12(8-15-14(18)16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXBIVCONOMIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(naphthalen-2-yl)pyrimidine

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